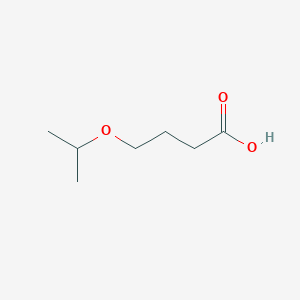

4-(Propan-2-yloxy)butanoic acid

Description

Contextualization within Butanoic Acid Derivatives in Organic Chemistry

Butanoic acid, a simple four-carbon carboxylic acid, and its derivatives are fundamental building blocks in organic chemistry. nist.gov They are integral to a wide array of natural products and synthetic compounds with diverse applications, ranging from pharmaceuticals to flavorings and industrial solvents. researchgate.net The reactivity of the carboxylic acid group allows for a multitude of chemical transformations, including esterification, amidation, and reduction, making butanoic acid a versatile starting material for the synthesis of more complex molecules. nih.gov

The introduction of an ether linkage, as seen in 4-(propan-2-yloxy)butanoic acid, significantly modifies the physicochemical properties of the parent butanoic acid structure. The isopropoxy group at the 4-position introduces a degree of lipophilicity and steric bulk, which can influence the molecule's solubility, conformational flexibility, and interactions with biological targets. Ether lipids, a class of lipids characterized by an ether bond, are known to play crucial roles in biological systems, including membrane structure and cell signaling. nih.govwikipedia.org While this compound is a simple ether-linked carboxylic acid rather than a complex ether lipid, its structure provides a valuable model for studying the impact of ether functionalities on the properties of short-chain fatty acids.

Significance as a Versatile Chemical Scaffold and Synthetic Intermediate

A chemical scaffold is a core molecular structure upon which a variety of functional groups can be appended to create a library of related compounds. The bifunctional nature of this compound, possessing both a carboxylic acid handle and an ether linkage, makes it an intriguing candidate for a versatile chemical scaffold. sigmaaldrich.com The carboxylic acid can be readily converted into esters, amides, and other derivatives, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

As a synthetic intermediate, this compound can be used to introduce the 4-(isopropoxy)butyl moiety into larger, more complex molecules. This could be particularly relevant in the design of compounds where specific solubility and conformational properties are desired. The synthesis of such intermediates is a crucial aspect of organic chemistry, enabling the construction of novel molecular architectures with tailored functions. ontosight.ai

Overview of Current Research Trajectories

While specific research focused solely on this compound is limited in publicly available literature, current research trajectories for related ether-linked carboxylic acids and butanoic acid derivatives point towards several potential areas of investigation.

One major area of interest is in the field of medicinal chemistry . The incorporation of ether functionalities can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Research into ether lipids has shown their involvement in various diseases, including cancer and neurological disorders, suggesting that simpler ether-linked molecules could also exhibit interesting biological activities. nih.gov The structural motifs present in this compound could be explored in the design of novel enzyme inhibitors or receptor ligands.

In materials science , the properties of polymers and other materials can be fine-tuned by incorporating specific monomeric units. The combination of a flexible alkyl chain and a polar carboxylic acid group in this compound makes it a potential candidate for the synthesis of novel polyesters or polyamides with unique thermal or mechanical properties.

Furthermore, the study of the conformational behavior of flexible molecules like this compound is of fundamental interest in physical organic chemistry. Understanding how the isopropoxy group influences the conformational preferences of the butanoic acid chain can provide insights into the non-covalent interactions that govern molecular shape and reactivity.

Scope and Objectives of Academic Investigations

Future academic investigations into this compound would likely focus on several key objectives:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis of this compound is a prerequisite for any further studies. This would involve exploring different synthetic strategies, such as the Williamson ether synthesis, and optimizing reaction conditions to maximize yield and purity.

Comprehensive Physicochemical Characterization: A thorough characterization of the compound's physical and chemical properties, including its solubility, pKa, and spectroscopic data, would be essential for its use as a research tool.

Exploration of its Potential as a Chemical Scaffold: A systematic derivatization of the carboxylic acid group to produce a library of esters and amides would allow for the evaluation of this compound as a versatile scaffold for generating molecular diversity.

Investigation of Biological Activity: Screening this compound and its derivatives for biological activity in various assays could uncover potential applications in drug discovery. This could include screening for antimicrobial, anticancer, or enzyme inhibitory activity.

Application in Materials Science: Polymerization of this compound or its derivatives could lead to the development of new materials with novel properties, warranting investigation into their thermal, mechanical, and surface characteristics.

By pursuing these objectives, the scientific community can unlock the full potential of this compound and further our understanding of the structure-property relationships in this class of molecules.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound, based on data available from public chemical databases. uni.lu

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 20652-83-5 |

| Predicted XLogP3 | 0.9 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 3 |

| Predicted Rotatable Bond Count | 5 |

| Predicted Tautomer Count | 2 |

| Predicted Exact Mass | 146.094294 g/mol |

| Predicted Monoisotopic Mass | 146.094294 g/mol |

Note: The properties listed above are predicted values and may differ from experimentally determined values.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-6(2)10-5-3-4-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEILUWNNSOGIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017026-56-0 | |

| Record name | 4-(propan-2-yloxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 4 Propan 2 Yloxy Butanoic Acid

Classical Organic Synthesis Approaches

The traditional synthesis of 4-(Propan-2-yloxy)butanoic acid most plausibly relies on the Williamson ether synthesis, a time-honored and versatile method for forming ether linkages. masterorganicchemistry.comwikipedia.org This approach involves the reaction of an alkoxide with a suitable alkyl halide. In this specific case, the synthesis would logically proceed in two main steps: the formation of an ester intermediate followed by its hydrolysis to the final carboxylic acid.

A likely pathway begins with a derivative of 4-hydroxybutanoic acid, such as ethyl 4-bromobutanoate. This primary alkyl halide can then react with sodium isopropoxide, formed by treating isopropanol (B130326) with a strong base like sodium hydride (NaH). numberanalytics.com The isopropoxide ion acts as a nucleophile, attacking the electrophilic carbon of the ethyl 4-bromobutanoate and displacing the bromide ion in a classic SN2 reaction. wikipedia.org The resulting product is ethyl 4-(propan-2-yloxy)butanoate. The final step is the hydrolysis of this ester, typically under acidic or basic conditions, to yield the target molecule, this compound.

Esterification Reactions in Butanoic Acid Synthesis

Esterification is a fundamental condensation reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. mdpi.com The most common method is the Fischer-Speier esterification, which requires an acid catalyst, typically concentrated sulfuric acid, and is a reversible process. crdeepjournal.org For instance, butanoic acid can be heated with an alcohol like methanol (B129727) in the presence of an acid catalyst to produce methyl butanoate. mdpi.com

While not a direct route to the ether linkage, esterification is crucial in the context of synthesizing this compound. The logical precursor for the Williamson ether synthesis is an ester of a 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate). This precursor itself is synthesized via processes related to esterification, starting from materials like γ-butyrolactone, which can be opened and converted to the required halo-ester. Therefore, ester chemistry provides the essential functional group that is carried through the ether-forming step before being hydrolyzed in the final stage of the synthesis.

Condensation Reactions in Analogous Preparations

A condensation reaction is a broad class of reaction where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. crdeepjournal.org Both esterification and the Williamson ether synthesis fall under this category. The formation of an ether from two alcohol molecules, typically under acidic conditions, is another example of a condensation reaction. libretexts.org

In the context of preparing analogous ether-containing compounds, condensation reactions are central. The Williamson ether synthesis, the most probable classical route to this compound, is fundamentally a condensation between an alkoxide and an alkyl halide. wikipedia.org Alternative, though less direct, condensation strategies could involve the acid-catalyzed reaction between 1,4-butanediol (B3395766) and isopropanol, although controlling selectivity to achieve the desired mono-etherified carboxylic acid would be challenging. Phase-transfer catalysis can also facilitate condensation reactions by transporting an aqueous-phase anion (like an alkoxide or carboxylate) into an organic phase to react with an organic-soluble substrate. mdpi.comslideshare.net

Emerging Synthetic Techniques

Modern synthetic chemistry is continuously evolving, with a focus on developing more efficient, sustainable, and environmentally benign methods. These emerging techniques offer potential alternatives to classical solution-based synthesis.

Mechanochemical Synthesis Pathways for Related Compounds

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, often in the absence of a solvent. mdpi.com This technique has gained traction as a green chemistry approach because it can reduce or eliminate the need for solvents, potentially leading to faster reactions and novel products. mdpi.com

While there is no specific documented mechanochemical synthesis for this compound, the principles of this technique have been applied to related reactions. For example, mechanochemistry has been used to facilitate Williamson ether synthesis for the surface modification of silicon nanoparticles. tandfonline.com In that study, chloroalkyl-terminated nanoparticles were milled with an alcohol to form an ether linkage directly on the nanoparticle surface. tandfonline.com This demonstrates the feasibility of forming ether bonds under mechanochemical conditions, suggesting a potential future pathway for the solvent-free synthesis of ether-containing carboxylic acids.

Catalytic Strategies in the Preparation of Ether-Containing Carboxylic Acids

Catalysis offers powerful tools for synthesizing complex molecules with high efficiency and selectivity, often under milder conditions than stoichiometric reactions. For ether-containing carboxylic acids, several catalytic strategies are noteworthy.

One patented approach involves the catalytically accelerated addition of an alcohol to an α,β-unsaturated ester, followed by hydrolysis. google.com For example, an alcohol like isopropanol could be added across the double bond of tert-butyl acrylate (B77674) in a Michael-type addition, catalyzed by a base such as potassium tert-butoxide. The resulting ether-ester intermediate would then be hydrolyzed under acidic conditions to yield the final ether carboxylic acid. google.com

Another significant strategy is the catalytic oxidation of alcohols. The selective oxidation of a primary alcohol in the presence of other functional groups is a key transformation. For instance, a diol such as 4-(propan-2-yloxy)butane-1-ol could theoretically be oxidized to this compound. Modern catalytic systems, including those based on ruthenium, silver, or iron/TEMPO, are capable of oxidizing primary alcohols to carboxylic acids, often using air or oxygen as the terminal oxidant. organic-chemistry.orgnih.gov However, achieving high chemoselectivity can be a challenge. stanford.edunsf.gov

Phase-transfer catalysis (PTC) is particularly relevant for Williamson-type syntheses. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport an isopropoxide anion from an aqueous or solid phase into an organic phase containing the 4-halobutanoate ester, thereby accelerating the reaction under heterogeneous conditions. slideshare.netwikipedia.org This method avoids the need for strictly anhydrous conditions and can lead to simpler workup procedures. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical to maximizing the yield and purity of the final product while minimizing side reactions and waste.

For the classical Williamson ether synthesis route, several factors must be carefully controlled. numberanalytics.com The choice of base, solvent, and temperature significantly influences the outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for generating the alkoxide. numberanalytics.com The reaction is best performed in a polar aprotic solvent, such as DMF or DMSO, which can solvate the cation but not the alkoxide anion, thus enhancing its nucleophilicity. numberanalytics.com A key consideration is the potential for a competing E2 elimination reaction. To favor the desired SN2 substitution, a primary alkyl halide (like ethyl 4-bromobutanoate) is strongly preferred over secondary or tertiary halides. masterorganicchemistry.comlibretexts.org

The table below summarizes key optimization parameters for the Williamson ether synthesis.

| Parameter | Condition | Rationale & Reference |

|---|---|---|

| Alkyl Halide | Primary (e.g., R-CH₂-Br) | Minimizes competing E2 elimination reaction, favoring SN2 substitution. libretexts.org |

| Base | Strong (e.g., NaH, KOtBu) | Ensures complete deprotonation of the alcohol to form the nucleophilic alkoxide. numberanalytics.com |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the alkoxide by solvating the counter-ion. numberanalytics.com |

| Temperature | Moderately elevated | Increases reaction rate, but excessively high temperatures can favor elimination. numberanalytics.com |

For catalytic methods, optimization involves factors such as catalyst loading, reaction temperature, and pH. For instance, in the catalytic oxidation of ether-alcohols to ether-carboxylates, a patent describes using a palladium-on-carbon catalyst at temperatures between 50°C and 90°C and maintaining a pH between 8 and 13 to ensure the formation of the carboxylate salt.

The following table outlines typical conditions for a catalytic oxidation approach.

| Parameter | Condition | Rationale & Reference |

|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C) | Efficient for the oxidation of primary alcohols to carboxylates. |

| Oxidant | Oxygen (O₂) | A green and readily available terminal oxidant. |

| Temperature | 50 - 90 °C | Balances reaction rate against potential side reactions or product degradation. |

| pH | 8 - 13 | Maintained with a base (e.g., NaOH) to neutralize the forming carboxylic acid, driving the reaction forward. |

Scalability Considerations in Synthetic Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and economic viability. The proposed synthetic route, involving a Williamson ether synthesis followed by ester hydrolysis, is generally amenable to scale-up. wikipedia.orgtandfonline.com

Williamson Ether Synthesis:

For the ether formation step, the choice of base is critical. While sodium hydride is effective on a lab scale, its use in large quantities can pose safety challenges due to its high reactivity and the generation of hydrogen gas. youtube.com In an industrial setting, alternative bases such as potassium hydroxide (B78521) or various carbonate bases are often employed. byjus.com The use of phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, can be particularly advantageous in large-scale reactions. These catalysts facilitate the transfer of the alkoxide ion between an aqueous and an organic phase, which can improve reaction rates and yields, and may allow for the use of more economical and environmentally benign solvents. wikipedia.orgutahtech.edu

Reaction temperature and pressure are also key parameters. While higher temperatures can increase the reaction rate, they may also promote side reactions, such as elimination, especially with secondary halides like 2-bromopropane. masterorganicchemistry.comnumberanalytics.com Therefore, optimizing the temperature to balance reaction speed and selectivity is crucial. Industrial syntheses may be conducted at temperatures ranging from 50-100 °C. byjus.com

The following table summarizes key scalability considerations for the Williamson ether synthesis:

| Parameter | Laboratory Scale | Industrial Scale | Rationale |

| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH), Carbonates | Improved safety profile and cost-effectiveness. byjus.com |

| Catalyst | Often not required | Phase-Transfer Catalyst (e.g., TBAB) | Enhances reaction rate and facilitates reactant mixing. wikipedia.orgutahtech.edu |

| Solvent | Anhydrous polar aprotic (e.g., THF, DMF) | Potentially biphasic systems with water | Cost, safety, and environmental considerations. tandfonline.com |

| Temperature | Variable, often reflux | Optimized for rate vs. selectivity (e.g., 50-100 °C) | Balances reaction speed with minimizing side products. byjus.comnumberanalytics.com |

Ester Hydrolysis:

The hydrolysis of the ester is a well-established industrial process. Alkaline hydrolysis (saponification) is generally preferred for large-scale operations because it is an irreversible reaction, driving the reaction to completion and maximizing the yield of the product. chemguide.co.uk Common bases used include sodium hydroxide or potassium hydroxide. commonorganicchemistry.com

A primary consideration for scalability is the management of the reaction medium and product isolation. After saponification, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid. The desired this compound is then liberated by the addition of a strong acid, such as hydrochloric or sulfuric acid. This acidification step requires careful control of pH and temperature to ensure complete protonation and to facilitate the isolation of the final product, which may involve extraction or crystallization. The choice of solvents for extraction and the methods for their recovery and recycling are also significant economic and environmental factors on an industrial scale.

The following table outlines scalability considerations for the ester hydrolysis step:

| Parameter | Laboratory Scale | Industrial Scale | Rationale |

| Method | Acid or Base Catalyzed | Base Catalyzed (Saponification) | Irreversible nature leads to higher yields. chemguide.co.uk |

| Base | NaOH, KOH, or LiOH | NaOH or KOH | Cost-effectiveness and availability. commonorganicchemistry.com |

| Solvent | Protic solvents (e.g., water, ethanol) | Aqueous solutions, with potential co-solvents | Cost, safety, and ease of handling. commonorganicchemistry.com |

| Product Isolation | Extraction with organic solvents | Extraction, crystallization, and solvent recycling | Efficiency, purity, and sustainability. |

Chemical Reactivity and Transformation Studies of 4 Propan 2 Yloxy Butanoic Acid

Oxidation Reactions and Mechanistic Investigations

The oxidation of 4-(Propan-2-yloxy)butanoic acid can be understood by examining the reactivity of similar compounds, such as 4-oxo-4-phenyl butanoic acid, with various oxidizing agents. chemistrysteps.combrainly.com

Kinetic Analysis of Oxidative Processes

While specific kinetic studies on this compound are not extensively documented, the kinetics of oxidation for structurally related compounds, like 4-oxo-4-phenyl butanoic acid, have been investigated. chemistrysteps.combrainly.com For instance, the oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium (B8586437) fluorochromate (TriPAFC) in an acidic medium was found to be first order with respect to the oxidant, the substrate, and the acid concentration. chemistrysteps.combrainly.com

The reaction rate is influenced by the solvent polarity, with an increase in the acetic acid content of an aqueous acetic acid medium leading to a marked increase in the reaction rate. chemistrysteps.combrainly.com This is attributed to the lower dielectric constant of the medium, which facilitates the formation of the protonated oxidant and the enol form of the substrate. chemistrysteps.com

A kinetic study of the oxidation of 4-oxo-4-phenyl butanoic acid at different temperatures is summarized in the table below.

Table 1: Effect of Temperature on the Rate of Oxidation of 4-Oxo-4-phenyl butanoic Acid Data inferred from studies on a related compound.

| Temperature (K) | Second Order Rate Constant (k₂) |

| 298 | Data not available |

| 303 | Data not available |

| 308 | Data not available |

| 313 | Data not available |

The second-order rate constants were calculated, and an Arrhenius plot of log k₂ versus 1/T was found to be linear, allowing for the determination of activation parameters. chemistrysteps.com

Proposed Reaction Mechanisms and Intermediates (e.g., Enolisation)

Based on studies of analogous compounds, a probable mechanism for the oxidation of molecules with a similar backbone to this compound involves the enol form of the substrate. chemistrysteps.com The reaction is believed to proceed without the formation of free radical intermediates. chemistrysteps.com

The proposed mechanism for the oxidation of a related oxo-acid is as follows:

Protonation of the Oxidant : In an acidic medium, the oxidizing agent is protonated. chemistrysteps.com

Enolisation of the Substrate : The carboxylic acid undergoes acid-catalyzed enolisation to form a more reactive enol intermediate. The rate of enolisation has been found to be greater than the rate of oxidation. chemistrysteps.com

Attack of the Enol on the Protonated Oxidant : The enol form of the acid attacks the protonated oxidant. chemistrysteps.com

Formation of a Chromate (B82759) Ester Intermediate : A cyclic chromate ester intermediate is formed.

Decomposition of the Intermediate : The intermediate decomposes to yield the final oxidation products.

Functional Group Interconversions and Derivatization

The presence of both a carboxylic acid and an ether group allows for a variety of functional group interconversions. saskoer.ca

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo numerous transformations. saskoer.caquimicaorganica.org

Esterification : Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com For example, this compound can be reacted with ethanol (B145695) in the presence of sulfuric acid to yield ethyl 4-(propan-2-yloxy)butanoate. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Reduction to Primary Alcohols : Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemistrysteps.comjove.comlibretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation. chemistrysteps.com Borane (BH₃) can also be used and offers selectivity in the presence of other reducible functional groups. chemistrysteps.comjove.com The reaction with LiAlH₄ proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.comlibretexts.org

Conversion to Acyl Chlorides : Carboxylic acids can be converted to the more reactive acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukmasterorganicchemistry.comjove.comlibretexts.org The reaction with thionyl chloride is often preferred as the byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies purification. chemguide.co.ukmasterorganicchemistry.com

Amide Formation : The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures. quimicaorganica.orgchemguide.co.uk At room temperature, an acid-base reaction occurs to form a salt. khanacademy.org The conversion is more commonly achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.orgnih.gov

Table 2: Summary of Reactions of the Carboxylic Acid Moiety

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Ethyl 4-(propan-2-yloxy)butanoate) |

| Reduction | 1. LiAlH₄, 2. H₃O⁺ | Primary Alcohol (4-(Propan-2-yloxy)butan-1-ol) |

| Acyl Chloride Formation | SOCl₂ | Acyl Chloride (4-(Propan-2-yloxy)butanoyl chloride) |

| Amide Formation | Amine (e.g., Ammonia), Heat or Coupling Agent (e.g., DCC) | Amide (e.g., 4-(Propan-2-yloxy)butanamide) |

Transformations of the Isopropoxy Group

The isopropoxy group is an ether linkage, which is generally unreactive. libretexts.orglibretexts.orgopenstax.org However, it can be cleaved under strongly acidic conditions.

Ether Cleavage : Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgopenstax.orgtransformationtutoring.com The reaction proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. For this compound, the ether contains a secondary alkyl group (isopropyl) and a primary alkyl chain. Cleavage with HBr would likely proceed via an Sₙ2 mechanism, where the bromide ion attacks the less sterically hindered carbon of the protonated ether. libretexts.orglibretexts.orgopenstax.org This would result in the formation of 4-hydroxybutanoic acid and 2-bromopropane. If the reaction were to proceed via an Sₙ1 mechanism, it would favor the formation of a more stable secondary carbocation, leading to isopropanol (B130326) and 4-bromobutanoic acid. libretexts.orglibretexts.orgopenstax.org

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by both nucleophilic and electrophilic sites.

Nucleophilic Character : The oxygen atoms of the carbonyl group and the ether linkage possess lone pairs of electrons and can act as nucleophiles, particularly in protonation reactions. brainly.com The carboxylate anion, formed by deprotonation of the carboxylic acid, is a potent nucleophile. libretexts.org

Electrophilic Character : The carbonyl carbon of the carboxylic acid is electrophilic due to the polarization of the carbon-oxygen double bond. brainly.comopenochem.orgncert.nic.inmsu.edumasterorganicchemistry.com This electrophilicity is the basis for the nucleophilic acyl substitution reactions discussed in section 3.2.1. While the carbonyl carbon of a carboxylic acid is electrophilic, it is generally less reactive than that of aldehydes and ketones. ncert.nic.inmasterorganicchemistry.com The electrophilicity can be enhanced by protonation of the carbonyl oxygen in the presence of a strong acid. msu.edulibretexts.org

Acid-Base Chemistry and Salt Formation in Research Contexts

The chemical behavior of this compound as an acid is a fundamental aspect of its reactivity, dictating its interactions and transformations in various chemical environments. This section explores the acid-base properties of the compound and the formation of its corresponding salts, which are crucial for its isolation, purification, and use as a synthetic intermediate. While specific experimental data for this compound is limited in publicly accessible literature, its reactivity can be understood through the principles of carboxylic acid chemistry and by examining related compounds.

The key structural feature governing the acidity of this compound is the carboxylic acid group (-COOH). This functional group contains a hydroxyl proton that can be donated to a base, forming a carboxylate anion. The stability of this resulting anion is a primary determinant of the acid's strength.

In research settings, the ability of this compound to form salts with various bases is a critical property. The reaction with a base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide or potassium hydroxide), results in the formation of the corresponding carboxylate salt and water. This acid-base neutralization is a straightforward and common reaction.

The formation of such salts is often a key step in the purification of the acid. By converting the acid to its salt, it can be separated from non-acidic impurities. The acid can then be regenerated by treatment with a strong acid. This technique of using transient salt formation for purification has been documented for various N-protected amino butanoic acid derivatives, highlighting its utility in synthetic chemistry. google.com

The predicted formation of various adducts of this compound, as detailed in the table below, further underscores its propensity to engage in acid-base and coordination chemistry. These predicted values are derived from computational models and provide insight into the compound's behavior in mass spectrometry analysis, where such adducts are commonly observed. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 147.10158 |

| [M+Na]⁺ | 169.08352 |

| [M-H]⁻ | 145.08702 |

| [M+NH₄]⁺ | 164.12812 |

| [M+K]⁺ | 185.05746 |

This table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, based on computational models. uni.lu This data is indicative of the compound's ability to form ionic species.

The formation of alkali metal salts, such as the sodium or potassium salt, can also be advantageous for producing stable, solid forms of the compound, which may be more convenient for handling and storage than the free acid, particularly if the acid is a liquid or a low-melting solid at room temperature. While specific research on the salts of this compound is not prevalent, the general principles of organic acid-base chemistry and the documented use of salt formation for related butanoic acid derivatives provide a solid foundation for understanding its expected behavior. google.combroadpharm.com

Advanced Spectroscopic and Analytical Characterization of 4 Propan 2 Yloxy Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for providing detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 4-(Propan-2-yloxy)butanoic acid is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.net

The protons of the butanoic acid chain and the isopropoxy group will resonate at characteristic upfield positions. The methine proton of the isopropoxy group (-OCH (CH₃)₂) is anticipated to appear as a septet, a result of coupling with the six equivalent methyl protons. The two methyl groups of the isopropoxy moiety are expected to be equivalent, giving rise to a single doublet. The methylene (B1212753) protons of the butanoic acid chain (-O-CH₂ -CH₂-CH₂ -COOH) will appear as distinct multiplets, with their chemical shifts influenced by the proximity to the electronegative oxygen atom and the carbonyl group.

A detailed prediction of the ¹H NMR spectral data is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet | - |

| -O-CH (CH₃)₂ | 3.5 - 3.8 | septet | ~6.0 |

| -O-CH₂ -CH₂-CH₂-COOH | 3.4 - 3.6 | triplet | ~6.5 |

| -O-CH₂-CH₂-CH₂ -COOH | 2.3 - 2.5 | triplet | ~7.0 |

| -O-CH₂-CH₂ -CH₂-COOH | 1.8 - 2.0 | quintet | ~6.8 |

| -O-CH(CH₃ )₂ | 1.1 - 1.3 | doublet | ~6.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (170-180 ppm). The carbons directly bonded to the ether oxygen will also be significantly deshielded. The chemical shifts of the aliphatic carbons will be in the upfield region of the spectrum.

A table summarizing the predicted ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C OOH | 175 - 180 |

| -O-C H(CH₃)₂ | 68 - 72 |

| -O-C H₂-CH₂-CH₂-COOH | 65 - 69 |

| -O-CH₂-CH₂-C H₂-COOH | 30 - 34 |

| -O-CH₂-C H₂-CH₂-COOH | 24 - 28 |

| -O-CH(C H₃)₂ | 21 - 24 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional NMR experiments is invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. wikipedia.org For this compound, COSY would show correlations between the methine proton of the isopropoxy group and its adjacent methyl protons. It would also map out the connectivity of the butanoic acid chain, showing correlations between the adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This experiment is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. For instance, the proton signal assigned to the -O-CH₂- group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. researchgate.net This technique is instrumental in establishing the connectivity between different functional groups. For example, an HMBC experiment would show a correlation between the protons of the -O-CH₂- group and the carbonyl carbon, confirming the structure of the butanoic acid chain. It would also show correlations between the methine proton of the isopropoxy group and the carbons of the butanoic acid chain through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, even if they are not directly coupled. This is particularly useful for determining the three-dimensional structure and conformation of a molecule. In the case of this compound, NOESY could reveal through-space interactions between the protons of the isopropoxy group and the protons of the butanoic acid chain, providing insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ether functional groups. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak around 1710 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid groups are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Key predicted FT-IR absorption bands are listed in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O stretch (carbonyl) | 1700 - 1725 | Strong |

| C-O stretch (ether and carboxylic acid) | 1050 - 1300 | Medium to Strong |

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR spectroscopy. acs.org For this compound, the C=O stretching vibration is also expected to be Raman active, though typically weaker than in the IR spectrum. The C-C and C-H stretching and bending vibrations of the aliphatic chain and the isopropoxy group will give rise to a series of bands in the Raman spectrum. researchgate.net The symmetric stretching of the C-O-C ether linkage should also be observable. Raman spectroscopy is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. rsc.org

Predicted key Raman shifts are presented in the following table.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O stretch (carbonyl) | 1640 - 1680 | Medium |

| C-C stretch (aliphatic chain) | 800 - 1200 | Medium |

| C-O-C stretch (ether) | 1100 - 1150 | Medium |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. For this compound (C7H14O3), the monoisotopic mass is 146.0943 Da. uni.lu HR-ESI TOF analysis allows for the detection of the protonated molecule [M+H]+, as well as various adducts, such as with sodium [M+Na]+ or potassium [M+K]+. The high mass accuracy of this technique can differentiate between compounds with the same nominal mass but different elemental compositions.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification. uni.lu The table below summarizes the predicted m/z values for common adducts of this compound. uni.lu

Table 1: Predicted HR-ESI TOF MS Data for this compound Adducts uni.lu

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]+ | 147.10158 |

| [M+Na]+ | 169.08352 |

| [M-H]- | 145.08702 |

| [M+K]+ | 185.05746 |

Data sourced from predicted values.

In addition to providing the molecular ion mass, mass spectrometry, particularly when coupled with tandem MS (MS/MS), reveals characteristic fragmentation patterns that help to confirm the structure of the molecule. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow pathways typical for both carboxylic acids and ethers. libretexts.org

A key fragmentation for carboxylic acids with gamma-hydrogens is the McLafferty rearrangement, which would be expected for this compound. docbrown.infomiamioh.edu This process typically results in a prominent peak at m/z 60. docbrown.info Other significant fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com Cleavage can also occur at the ether linkage.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 129 | [M-OH]+ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 101 | [M-COOH]+ | Loss of the carboxyl group. |

| 87 | [C4H7O2]+ | Alpha-cleavage adjacent to the ether oxygen. |

| 73 | [C3H5O2]+ | Cleavage of the propyl group. youtube.com |

| 60 | [C2H4O2]+ | McLafferty rearrangement, characteristic of carboxylic acids. docbrown.info |

| 45 | [COOH]+ | Carboxyl fragment. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for carboxylic acids. pensoft.net This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. cnrs.frresearchgate.net

The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile, with a small amount of acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak. nih.gov Detection is commonly performed using a UV detector at a low wavelength (~210 nm), where the carboxyl group exhibits absorbance. cnrs.fr The retention time and peak purity can be assessed against a reference standard.

Table 3: Typical HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 4 µm particle size) cnrs.fr |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (acidified) |

| Detector | UV-Vis at 210-220 nm cnrs.frresearchgate.net |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile components in a mixture. nih.gov Due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.gov

A common derivatization method is silylation, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov The resulting TMS-ester is significantly more volatile and less polar, making it amenable to GC analysis. hmdb.ca The separated components are then introduced into the mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries. This technique is highly sensitive and excellent for detecting and identifying trace-level impurities in a sample. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

Should a suitable single crystal of the compound be obtained, this technique would provide accurate bond lengths, bond angles, and torsion angles. For carboxylic acids, a common and highly characteristic structural motif in the solid state is the formation of centrosymmetric hydrogen-bonded dimers, where two molecules are linked through strong hydrogen bonds between their carboxyl groups. It is highly probable that this compound would exhibit this dimeric structure. Analysis of related structures, such as 4-(Quinolin-8-yloxy)butanoic acid, reveals how intermolecular forces, including hydrogen bonds, dictate the packing in the crystal lattice. researchgate.net

Table 4: Example Crystallographic Data for a Related Compound, 4-(Quinolin-8-yloxy)butanoic acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C13H13NO3 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 10.1256 Å, b = 8.0371 Å, c = 14.9993 Å, β = 107.336° |

| Volume | 1165.20 ų |

| Z (Molecules/unit cell) | 4 |

| Key Structural Feature | Intermolecular O—H⋯N hydrogen bonds forming infinite chains. |

This data is for a structurally related compound and serves as an illustrative example.

Computational Chemistry and Theoretical Investigations of 4 Propan 2 Yloxy Butanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 4-(propan-2-yloxy)butanoic acid. These methods allow for a detailed analysis of the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For butanoic acid derivatives, DFT calculations, such as those at the B3LYP/6-31+G(d) level of theory, are employed for geometry optimization. biointerfaceresearch.com This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. biointerfaceresearch.com The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's physical and chemical properties.

For instance, studies on related butanoic acid derivatives have utilized DFT to perform geometry optimizations, often in a solvent environment simulated by methods like the SCRF (Self-Consistent Reaction Field) to mimic real-world conditions. biointerfaceresearch.com These calculations are instrumental in predicting the molecular structure with a high degree of accuracy. biointerfaceresearch.com

Conformational Analysis and Energy Landscapes

Molecules with flexible single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation.

The potential energy surface, or energy landscape, maps the energy of the molecule as a function of its geometry. nih.gov By exploring this landscape, computational chemists can identify the lowest energy conformations (global minima) and other stable conformers (local minima). This analysis helps in understanding the dynamic behavior of the molecule and the transitions between different conformational states. nih.gov

Reactivity and Stability Predictions

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the energy gap. biointerfaceresearch.com

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital energy; indicates the molecule's ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); a larger gap implies greater stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It provides a color-coded map of the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net The MEP map is invaluable for predicting how a molecule will interact with other charged species. researchgate.net

Different colors on the MEP map represent different values of the electrostatic potential. researchgate.net Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas usually represent regions of neutral or near-neutral potential. researchgate.net By analyzing the MEP map of this compound, one can identify the reactive sites, such as the oxygen atoms of the carboxyl group, which are expected to be regions of negative potential. researchgate.net

Table 2: Molecular Electrostatic Potential (MEP) Color Coding

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Region is rich in electrons; attractive for electrophiles. |

| Orange/Yellow | Intermediate Negative/Neutral | --- |

| Green | Zero Potential | Neutral region. |

| Blue | Most Positive | Region is electron-deficient; attractive for nucleophiles. |

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov Through DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31+G(d), it is possible to determine various global and local reactivity descriptors for this compound. biointerfaceresearch.comresearchgate.net These descriptors help in predicting how the molecule will interact with other chemical species.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov For carboxylic acids, this property is significant in reactions involving nucleophilic attack at the carbonyl carbon.

Nucleophilicity (N): Conversely, nucleophilicity measures a molecule's ability to donate electrons. For this compound, the oxygen atoms of the ether and carboxyl groups are potential nucleophilic centers.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small HOMO-LUMO gap.

Chemical Potential (μ): This descriptor relates to the escaping tendency of electrons from an equilibrium system.

The reactivity of butanoic acid derivatives can be compared by analyzing these calculated descriptors. researchgate.net For instance, the introduction of the propan-2-yloxy group influences the electronic properties of the butanoic acid backbone, which is reflected in these indices.

Local Reactivity Descriptors , such as the Fukui function and dual descriptors, are used to identify the most reactive sites within the molecule. nih.gov These functions indicate which atoms are most susceptible to nucleophilic or electrophilic attack. For this compound, these calculations would likely identify the carbonyl carbon as a primary electrophilic site and the oxygen atoms as key nucleophilic sites.

A hypothetical comparison of reactivity descriptors for butanoic acid and its 4-alkoxy derivatives, based on general principles from DFT studies on similar compounds, is presented in the table below. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity Index (ω) | Nucleophilicity (N) (eV) |

| Butanoic Acid | -10.5 | -0.5 | 5.0 | 2.25 | 2.8 |

| 4-Methoxybutanoic Acid | -10.2 | -0.4 | 4.9 | 2.18 | 2.9 |

| This compound | -10.1 | -0.3 | 4.9 | 2.12 | 3.0 |

Note: The values in this table are illustrative and based on general trends observed in computational studies of related carboxylic acids and ethers. Actual values would require specific DFT calculations for this compound.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Simulated spectra can be compared with experimental data to confirm molecular structures and understand the underlying vibrational and electronic transitions.

Simulated NMR and IR Spectra

Simulated NMR Spectra: Computational models, particularly those employing DFT, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules. biointerfaceresearch.comyoutube.com For this compound, the predicted chemical shifts would be based on the electronic environment of each nucleus.

¹H NMR: Protons on carbons adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range. libretexts.orgpressbooks.pub The acidic proton of the carboxyl group is typically highly deshielded and would appear significantly downfield. libretexts.org

¹³C NMR: Carbons bonded to the ether oxygen are expected in the 50-80 ppm range, while the carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 160-180 ppm region. libretexts.orglibretexts.org

Quantitative Structure-Spectrum Relationship (QSSR) models can also be developed to systematically study and predict NMR spectra for classes of compounds like aliphatic ethers. researchgate.net

Simulated IR Spectra: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. biointerfaceresearch.comnih.gov These calculations help in assigning the absorption bands observed in experimental IR spectra. For this compound, key predicted vibrational modes would include:

A very broad O-H stretching band from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region. libretexts.orgorgchemboulder.com

A strong C=O stretching absorption from the carbonyl group, expected around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.orgorgchemboulder.com

A characteristic C-O stretching band for the ether linkage, generally found in the 1000-1300 cm⁻¹ range. libretexts.org

C-H stretching and bending vibrations from the alkyl portions of the molecule. orgchemboulder.com

The table below summarizes the expected characteristic IR and NMR signals for this compound based on data for similar functional groups. libretexts.orgpressbooks.publibretexts.orglibretexts.orglibretexts.orgorgchemboulder.com

| Spectroscopic Data | Functional Group | Expected Position/Shift |

| IR | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |

| Carboxylic Acid C=O | ~1710 cm⁻¹ | |

| Ether C-O | 1000-1300 cm⁻¹ | |

| ¹H NMR | Carboxylic Acid -OH | >10 ppm |

| H -C-O (ether) | 3.4-4.5 ppm | |

| H -C-C=O | 2.2-2.6 ppm | |

| ¹³C NMR | Carboxylic Acid C =O | 160-180 ppm |

| C -O (ether) | 50-80 ppm |

Theoretical UV-Visible Spectrum Analysis

Theoretical UV-Visible spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations predict the electronic transitions between molecular orbitals. Aliphatic carboxylic acids that lack extensive conjugation typically exhibit a weak n → π* transition for the carbonyl group at a wavelength around 210 nm. libretexts.orgresearchgate.net The presence of the ether oxygen in this compound is not expected to significantly shift this absorption into the visible range. Therefore, the compound is predicted to be colorless, with its main UV absorption occurring at wavelengths too low to be of practical use for routine characterization by UV-Vis spectroscopy. libretexts.orgmasterorganicchemistry.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular interactions of this compound in various environments, such as in a solution or in a condensed phase.

By simulating a system containing multiple molecules of this compound, researchers can investigate:

Hydrogen Bonding: The carboxylic acid groups can form strong hydrogen-bonded dimers, a phenomenon that significantly influences the physical properties of the substance. MD simulations can quantify the extent and dynamics of this dimerization. researchgate.net

Solvent Interactions: In a solution, MD simulations can reveal how solvent molecules arrange around the solute and the nature of the interactions (e.g., hydrogen bonds with water, van der Waals forces with nonpolar solvents).

Aggregation Behavior: As a short-chain fatty acid derivative, there might be a tendency for these molecules to form aggregates or micelles in aqueous solutions, similar to other fatty acids. nih.gov MD simulations can model these self-assembly processes.

The simulations rely on a force field, which is a set of parameters that defines the potential energy of the system as a function of the coordinates of its particles. For carboxylic acids, force fields must accurately represent the electrostatic interactions and hydrogen bonding capabilities. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. researchgate.net For this compound, a QSPR model could be developed to predict various properties without the need for experimental measurement.

The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated from the optimized 3D structure of the molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with a specific property (e.g., boiling point, pKa, solubility). bohrium.comscirp.org

Validation: The predictive power of the model is rigorously tested using internal and external validation sets of compounds.

QSPR models have been successfully applied to predict properties like the heats of combustion and acid dissociation constants (pKa) for various carboxylic acids. bohrium.comresearchgate.net By including this compound in a dataset of related compounds, its properties could be accurately predicted by a well-validated QSPR model. These models are particularly useful for screening large libraries of virtual compounds in the early stages of material or drug design. nih.govchemrxiv.org

Synthesis and Exploration of Derivatives and Analogs of 4 Propan 2 Yloxy Butanoic Acid

Ester and Amide Derivatives of Butanoic Acid

The derivatization of butanoic acid into esters and amides is a common strategy to modify its physicochemical properties. ontosight.aiquizlet.com Esterification, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can alter volatility and odor, making these derivatives useful in the fragrance and flavor industries. ontosight.aiquizlet.comyoutube.com For instance, the reaction of butanoic acid with ethanol (B145695) yields ethyl butanoate, an ester known for its pineapple-like scent. quizlet.com

Table 1: Examples of Ester and Amide Derivatives of Butanoic Acid

| Derivative Type | Example Compound | Reactants | Reference |

| Ester | Ethyl butanoate | Butanoic acid and ethanol | quizlet.com |

| Amide | 4-((Propan-2-yl)carbamoyl)butanoic acid | Glutaric anhydride (B1165640) and Isopropylamine | nih.gov |

Analogs with Modified Alkoxy Chains (e.g., 4-(Prop-2-en-1-yloxy)butanoic acid)

Modifying the alkoxy chain of 4-(propan-2-yloxy)butanoic acid introduces structural diversity and allows for the investigation of structure-activity relationships. A notable analog is 4-(prop-2-en-1-yloxy)butanoic acid, which incorporates an allyl group instead of an isopropyl group. chemicalbook.com This unsaturated analog provides a reactive handle for further chemical transformations. Other examples of analogs with modified alkoxy chains include those with extended or branched alkyl groups, such as 4,4-bis(octyloxy)butanoic acid. broadpharm.com The synthesis of these analogs often involves the Williamson ether synthesis, where an alkoxide reacts with a haloalkane.

Table 2: Analogs of this compound with Modified Alkoxy Chains

| Analog | Modifying Group | CAS Number | Reference |

| 4-(Prop-2-en-1-yloxy)butanoic acid | Allyl | 44958-10-3 | chemicalbook.com |

| 4-Oxo-4-(prop-2-yn-1-yloxy)butanoic acid | Propargyl | 189459-95-8 | researchgate.netambeed.com |

| 4-oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid | Phenyl and Allyl | 1597781-21-9 | clearsynth.com |

| 4,4-bis(octyloxy)butanoic acid | Octyloxy | Not Available | broadpharm.com |

Functionalized Butanoic Acid Derivatives with Nitrogen or Sulfur Heteroatoms

The incorporation of nitrogen or sulfur heteroatoms into the butanoic acid framework leads to the creation of novel heterocyclic compounds with potentially unique chemical and biological properties. nih.govnih.gov These modifications can be achieved through various synthetic strategies, including intramolecular cyclization reactions. For example, butanoic acid derivatives can be functionalized with nitrogen-containing heterocycles like quinoline (B57606) or pyrrolidine. nih.govontosight.ai Similarly, the introduction of sulfur-containing rings, such as isothiazoles, has been explored. nih.gov The presence of these heteroatoms can influence the molecule's conformation, electronic properties, and ability to interact with biological targets. nih.govbiointerfaceresearch.com

Stereoselective Synthesis of Chiral Analogs

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure chiral analogs of this compound. nih.govmdpi.com Chiral molecules can exhibit distinct biological activities, making their stereocontrolled synthesis a significant area of research. nih.govontosight.ai Techniques such as asymmetric synthesis, which utilizes chiral catalysts or auxiliaries, are employed to control the formation of specific stereoisomers. orgsyn.org For example, the synthesis of (S)-3-(4-bromophenyl)butanoic acid has been achieved on a large scale with high enantiomeric purity. orgsyn.org The ability to synthesize specific stereoisomers allows for a more detailed investigation of their structure-activity relationships. nih.gov

Applications in Chemical Synthesis and Industrial Chemistry Excluding Clinical/safety

Role as a Key Synthetic Intermediate in Organic Synthesis

As a versatile intermediate, 4-(propan-2-yloxy)butanoic acid offers multiple reaction pathways for the elaboration of molecular complexity. The carboxylic acid moiety can be readily converted into esters, amides, acid chlorides, and other functional groups, while the ether linkage is generally stable under many reaction conditions, providing a robust scaffold for further chemical modifications.

While specific, high-profile examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structure is analogous to other gamma-alkoxybutyric acids that serve as precursors in multi-step synthetic sequences. The general strategy involves leveraging the carboxylic acid for chain extension or for introducing other functionalities, while the isopropoxy group can influence the stereochemical outcome of reactions at adjacent centers or serve as a protecting group that can be cleaved under specific conditions if necessary. The four-carbon backbone provides a useful spacer element in the design of target molecules with specific spatial arrangements of functional groups.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While direct examples of the cyclization of this compound into specific heterocyclic systems are not prominently reported, its structure lends itself to the synthesis of various heterocycles. For instance, through intramolecular reactions, it could potentially be a precursor to lactones, specifically γ-butyrolactone derivatives, under acidic conditions. Furthermore, by transforming the carboxylic acid into an appropriate functional group, such as an amide, it could participate in condensation reactions to form larger heterocyclic rings, including benzodiazepines or other related structures, which are prevalent in pharmacologically active compounds.

The synthesis of novel pharmaceutical agents often relies on the availability of unique building blocks. Although specific instances of this compound being a direct intermediate for a marketed drug are not widely publicized, its structural motifs are present in various biologically active molecules. The isopropoxy group, for example, is a common feature in many pharmaceuticals, where it can enhance metabolic stability or improve binding to biological targets. The butanoic acid portion can act as a linker to connect different pharmacophores or to interact with specific residues in an enzyme's active site. Research in medicinal chemistry often involves the synthesis of libraries of related compounds for screening, and this compound represents a viable starting point for the generation of such libraries.

In the field of peptide science, non-natural amino acids and scaffolds are crucial for creating peptidomimetics with enhanced stability and activity. While there is no direct evidence of this compound being used as a standard scaffold, its structure suggests potential applications. It could be incorporated into a peptide sequence to introduce a flexible, non-peptidic linker. The isopropoxy group could serve as a lipophilic side chain that might influence the peptide's conformation or its interaction with cell membranes. Furthermore, the carboxylic acid allows for its coupling to the N-terminus of a peptide or to the side chain of an amino acid like lysine, enabling the modification of peptides to improve their pharmacokinetic properties.

Applications in Materials Science

The development of new materials with tailored properties is a major focus of modern chemical research. The bifunctionality of this compound makes it a candidate for the synthesis of novel polymers and other advanced materials.

Emerging Research Directions and Future Perspectives for 4 Propan 2 Yloxy Butanoic Acid

Q & A

Q. What are the optimal synthetic routes for 4-(Propan-2-yloxy)butanoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: A common synthetic route involves alkylation of 4-hydroxybutanoic acid with isopropyl bromide in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent like acetone. Reaction optimization can include:

- Catalyst Screening : Testing bases (K₂CO₃ vs. NaH) to improve nucleophilic substitution efficiency.

- Solvent Effects : Comparing yields in acetone vs. DMF, as solvent polarity influences reaction kinetics.

- Temperature Control : Monitoring reflux temperature (50–80°C) to balance reaction rate and byproduct formation.

Intermediate purification via column chromatography and yield quantification by NMR or HPLC is recommended. Similar methodologies are validated for structurally analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the isopropoxy group (δ ~1.2 ppm for CH₃, δ ~4.5 ppm for OCH(CH₃)₂) and the carboxylic acid proton (δ ~12 ppm).

- FT-IR : Confirms carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺ at m/z 161.1 for C₇H₁₂O₃).

- HPLC-PDA : Assesses purity (>95% by area normalization). PubChem-derived spectral data for analogous compounds supports protocol standardization .

Advanced Research Questions

Q. How does the introduction of the isopropoxy group influence the metabolic stability of butanoic acid derivatives in cellular models?

Methodological Answer: The isopropoxy group enhances lipophilicity, potentially altering membrane permeability and metabolic pathways. To evaluate stability:

- Isotopic Labeling : Incorporate ¹⁴C at the β-position of butanoic acid and track degradation via LC-MS in hepatocyte models.

- Enzyme Inhibition Assays : Test susceptibility to acyl-CoA synthetases using cell lysates. Compare with unsubstituted butanoic acid controls.

Studies on phenoxybutanoic acid derivatives demonstrate that electron-withdrawing substituents (e.g., Cl) reduce metabolic turnover, suggesting similar structure-stability relationships apply .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in pharmacological contexts?

Methodological Answer:

- Derivative Synthesis : Modify the isopropoxy group (e.g., replace with tert-butoxy) or carboxylate moiety (e.g., esterification).

- In Vitro Assays : Screen for biological activity (e.g., anti-inflammatory via COX-2 inhibition) using dose-response curves (IC₅₀ determination).

- Computational Modeling : Perform docking studies with target proteins (e.g., PPAR-γ) to correlate substituent effects with binding affinity.

Kinetic analysis of analogous compounds highlights the importance of steric bulk in modulating enzyme interactions .

Q. How can researchers address discrepancies in enzymatic activity data when using this compound as a substrate in different assay conditions?

Methodological Answer:

- Standardize Assay Conditions : Fix pH (7.4 for physiological relevance), temperature (37°C), and enzyme source (recombinant vs. tissue-extracted).

- Control for Substrate Solubility : Use co-solvents (e.g., DMSO ≤1%) to ensure uniform dissolution.

- Statistical Validation : Apply ANOVA to compare replicates and identify outliers.

Studies on phenoxybutanoic acid hydrolysis by AtGH3.15 revealed assay variability due to enzyme isoforms, emphasizing the need for source consistency .

Q. What strategies are effective in tracing the metabolic fate of this compound in in vivo models?

Methodological Answer:

- Radiolabeled Tracers : Synthesize ¹⁴C-labeled compound and quantify metabolites in urine, plasma, and feces via scintillation counting.

- Metabolomics : Use UPLC-QTOF-MS to identify phase I/II metabolites (e.g., glucuronide conjugates).

- Tissue Distribution Studies : Autoradiography or MALDI imaging in rodent models.

Analogous metabolic tracing in fatty acid studies validates these approaches .

Q. How can the structural features of this compound be exploited in polymer science for enhancing material properties?

Methodological Answer:

- Copolymer Synthesis : Incorporate the compound as a monomer via radical polymerization with styrene or acrylates.

- Thermal Analysis : Assess glass transition temperature (Tg) and decomposition profiles (TGA) to evaluate stability.

- Mechanical Testing : Compare tensile strength of polymers with/without the monomer.

Research on phenoxy-containing polymers demonstrates improved thermal resistance, suggesting similar benefits here .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products